

Application Notes and Protocols: Synthesis of Vinyl Triflates Using Comins' Reagent

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Compound of Interest

Compound Name: 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine

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Abstract

This document provides a detailed protocol for the synthesis of vinyl triflates from ketones utilizing Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide. Vinyl triflates are versatile intermediates in organic synthesis, serving as key precursors for a variety of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. Comins' reagent is a stable, crystalline solid that acts as a powerful triflating agent for the conversion of ketone enolates to their corresponding vinyl triflates under mild conditions. A significant advantage of this reagent is its ability to effect regioselective and stereocontrolled triflation at low temperatures, such as -78 °C, which minimizes side reactions and enhances product yields. The straightforward removal of the chloropyridine byproduct via a simple aqueous wash further simplifies the purification process.

Introduction

The conversion of ketones to vinyl triflates is a fundamental transformation in modern organic synthesis, enabling the participation of otherwise unreactive carbonyl compounds in a wide array of coupling reactions. Comins' reagent, developed by Daniel L. Comins, has emerged as a superior alternative to other triflating agents like triflic anhydride due to its stability, ease of

handling, and high reactivity under mild conditions. The reaction proceeds through the initial deprotonation of a ketone with a strong base to form a lithium enolate, which then undergoes a nucleophilic attack on the Comins' reagent to furnish the desired vinyl triflate. This protocol outlines the general procedure for this transformation and provides a summary of representative examples.

Data Presentation

The following table summarizes the synthesis of various vinyl triflates from their corresponding ketone precursors using Comins' reagent. The data highlights the versatility of the reagent with different substrates and bases, consistently providing good to excellent yields.

Ketone Precursor	Base	Reaction Conditions	Product	Yield (%)
2-Methylcyclohexanone	LDA	THF, -78 °C, 1 h	2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate	95
Cyclohexanone	NaHMDS	THF, -78 °C, 2 h	1-Cyclohexen-1-yl trifluoromethanesulfonate	92
2-Heptanone	KHMDS	THF, -78 °C, 1 h	2-Hepten-2-yl trifluoromethanesulfonate (major regioisomer)	88
Propiophenone	LDA	THF, -78 °C, 1 h	(Z)-1-Phenyl-1-propen-1-yl trifluoromethanesulfonate	85
α-Tetralone	LDA	THF, -78 °C, 1 h	3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate	91
Camphor	KHMDS	THF, -78 °C, 2 h	(+)-Bornen-2-yl trifluoromethanesulfonate	78

Experimental Protocol

This protocol describes a general procedure for the synthesis of a vinyl triflate from a ketone using Comins' reagent. The following is a representative example for the conversion of 2-methylcyclohexanone to 2-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate.

Materials:

- 2-Methylcyclohexanone
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and stir bars
- Syringes and needles

Procedure:

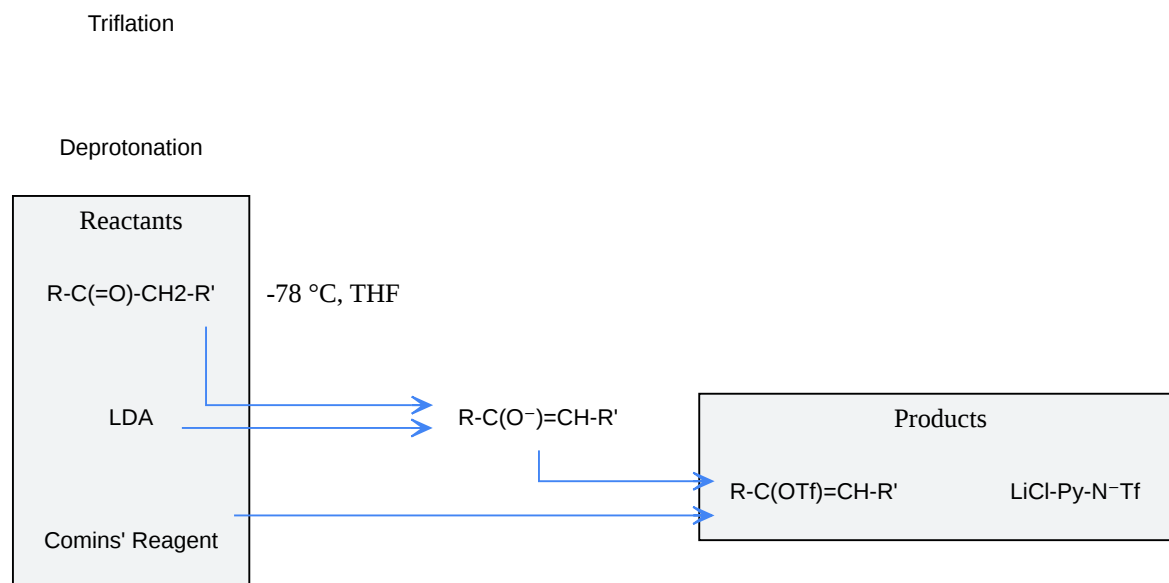
- **Preparation of Lithium Diisopropylamide (LDA) Solution:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
- **Enolate Formation:** To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (e.g., 2-methylcyclohexanone, 1.0 eq.) in anhydrous THF dropwise via syringe. Stir

the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

- **Triflation:** In a separate flame-dried flask, dissolve Comins' reagent (1.1 eq.) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
- **Reaction Monitoring and Quenching:** Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
- **Work-up:** Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude vinyl triflate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Mandatory Visualizations

Reaction Mechanism:

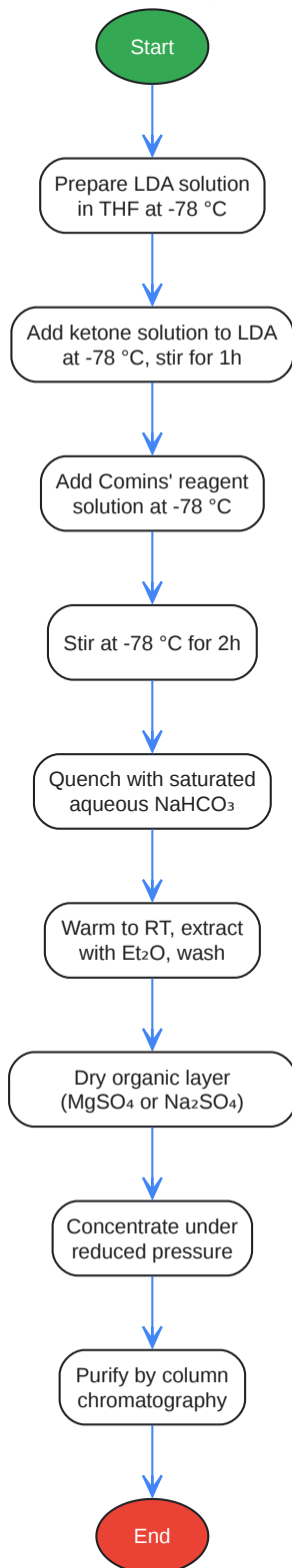


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Caption: General reaction mechanism for vinyl triflate synthesis.

Experimental Workflow:

Experimental Workflow for Vinyl Triflate Synthesis

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Caption: Step-by-step experimental workflow for the synthesis.

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